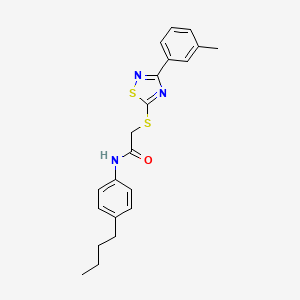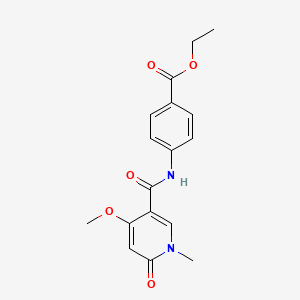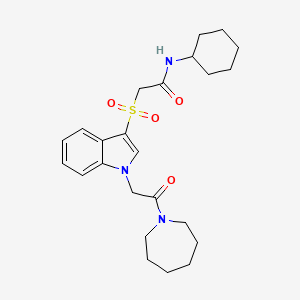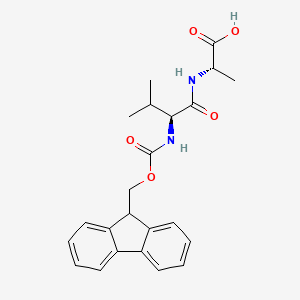
Fmoc-Val-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Val-Ala-OH is a reagent consisting of a Val-Ala dipeptide with an Fmoc protecting group on its N-terminus . It is used in proteomic studies and solid-phase peptide synthesis techniques .
Synthesis Analysis
Fmoc-Val-Ala-OH is used in the construction of antibody-drug conjugates (ADC & Bioconjugation) . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .Molecular Structure Analysis
The empirical formula of Fmoc-Val-Ala-OH is C23H26N2O5 . Its molecular weight is 410.46 . The SMILES string representation isC(OC(NC@H=O)C)=O)C(C)C)=O)C1C=2C(C=3C1=CC=CC3)=CC=CC2 . Chemical Reactions Analysis
Fmoc-Val-Ala-OH is a cleavable ADC linker. The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma .Physical And Chemical Properties Analysis
Fmoc-Val-Ala-OH is a white to off-white powder or crystals . It has a density of 1.2±0.1 g/cm3 and a boiling point of 676.7±45.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Antibody-Drug Conjugates (ADCs)
“Fmoc-Val-Ala-OH” is used as a lysosomally cleavable linker in the construction of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The “Fmoc-Val-Ala-OH” linker enhances the precision of drug delivery .
Enzyme-Cleavable Oligonucleotides
“Fmoc-Val-Ala-OH” has been used in the automated synthesis of enzyme-cleavable oligonucleotides . These oligonucleotides, which contain cleavable linkers, have emerged as versatile tools to achieve stimulus-responsive and site-specific cleavage of DNA .
Proteomic Studies
“Fmoc-Val-Ala-OH” is an Fmoc-protected alanine derivative that can be used in proteomic studies . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Solid-Phase Peptide Synthesis
“Fmoc-Val-Ala-OH” is used in solid-phase peptide synthesis techniques . This method is used for the production of peptides and small proteins.
Preparation of Triazolopeptides and Azapeptides
“Fmoc-Val-Ala-OH” is commonly used as a building block in the preparation of triazolopeptides and azapeptides . These peptides have various applications in medicinal chemistry and drug discovery.
Synthesis of Bis-Cationic Porphyrin Peptides
“Fmoc-Val-Ala-OH” is used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis . These peptides have potential applications in photodynamic therapy, a treatment method used in oncology.
Mecanismo De Acción
Target of Action
Fmoc-Val-Ala-OH is primarily used as a linker in the construction of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The Fmoc-Val-Ala-OH linker attaches the antibody to the drug, allowing the drug to specifically target and kill cancer cells .
Biochemical Pathways
The biochemical pathway primarily affected by Fmoc-Val-Ala-OH is the endocytic pathway . This pathway is responsible for the internalization of the ADC into the cancer cell and its transport to the lysosome. The release of the drug in the lysosome then triggers apoptosis, or programmed cell death, in the cancer cell .
Pharmacokinetics
The pharmacokinetics of Fmoc-Val-Ala-OH are largely determined by the properties of the ADC it is part of . The absorption, distribution, metabolism, and excretion (ADME) of the ADC will influence the bioavailability of the drug. The Fmoc-Val-Ala-OH linker itself is designed to be stable in the bloodstream, resisting premature cleavage before the ADC reaches the target cancer cell .
Result of Action
The result of the action of Fmoc-Val-Ala-OH is the targeted killing of cancer cells . By releasing the drug specifically in cancer cells, ADCs with Fmoc-Val-Ala-OH linkers can effectively kill these cells while minimizing damage to healthy cells .
Action Environment
The action of Fmoc-Val-Ala-OH is influenced by the environment within the body . Factors such as the pH of the blood and lysosomes, the abundance and accessibility of the target antigen on cancer cells, and the presence of competing molecules can all affect the action, efficacy, and stability of Fmoc-Val-Ala-OH and the ADC it is part of .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZMZNLKVKGMJS-XOBRGWDASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1-Methylimidazol-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2815982.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2815984.png)
![1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2815985.png)
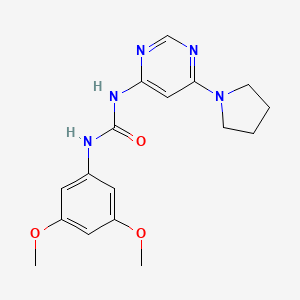
![8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2815991.png)
![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)
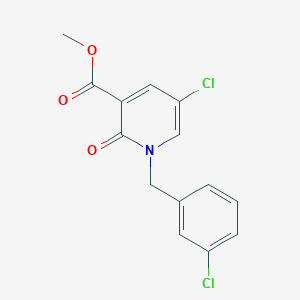
![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)

![Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2816000.png)
